molecular formula C23H24N2O4S B2769123 (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide CAS No. 1235706-05-4

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Cat. No. B2769123
CAS RN: 1235706-05-4
M. Wt: 424.52
InChI Key: YCEGRVRRLVVMSI-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Disposition and Metabolism of SB-649868 : SB-649868, a compound structurally similar to the one , has been studied for its metabolism in humans. It is a novel orexin 1 and 2 receptor antagonist developed for treating insomnia. The study revealed that SB-649868 undergoes extensive metabolism, primarily through oxidation of the benzofuran ring, with the principal route of elimination being fecal excretion. This study provides insight into the metabolic pathways and elimination of benzofuran-containing compounds, which could be relevant for understanding the metabolism of "(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide" (Renzulli et al., 2011).

Synthesis and Structural Characterization

Synthesis of Methylbenzenesulfonamide CCR5 Antagonists : Research into the synthesis of methylbenzenesulfonamide compounds, which share a common sulfonamide group with the compound of interest, has shown potential for the development of CCR5 antagonists in HIV-1 prevention. This highlights the versatility of sulfonamide compounds in drug development, suggesting that similar methodologies could be applied to synthesize and characterize "(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide" for potential therapeutic applications (Cheng De-ju, 2015).

Enzyme Inhibition

Inhibition of Human Carbonic Anhydrase Isozymes : Sulfonamide compounds, including those bearing piperidine nuclei, have been explored for their inhibitory effects on human carbonic anhydrase isozymes, relevant for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The structural characteristics of these compounds, including the sulfonamide moiety, contribute to their inhibitory potency, suggesting that "(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide" may also possess similar enzyme inhibitory properties (Alafeefy et al., 2015).

properties

IUPAC Name

(E)-N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c26-23(22-16-20-8-4-5-9-21(20)29-22)25-13-10-19(11-14-25)17-24-30(27,28)15-12-18-6-2-1-3-7-18/h1-9,12,15-16,19,24H,10-11,13-14,17H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEGRVRRLVVMSI-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C=CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.